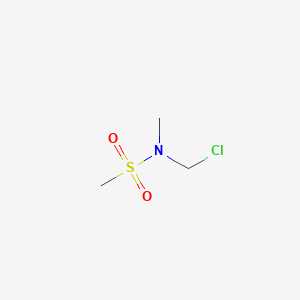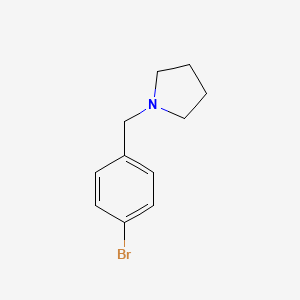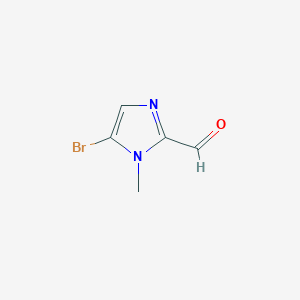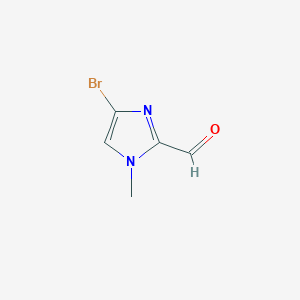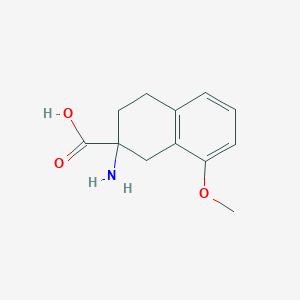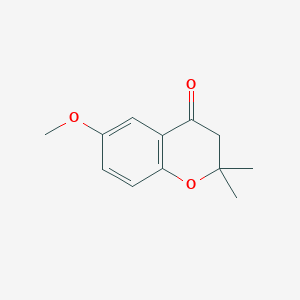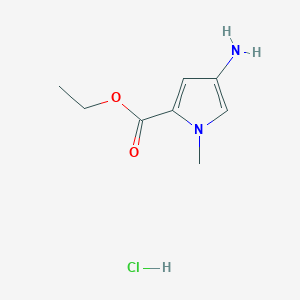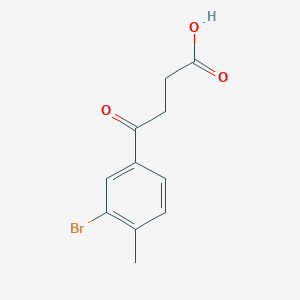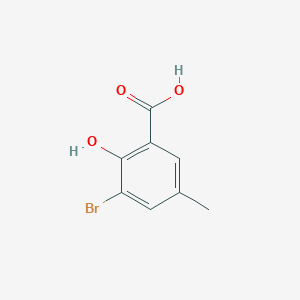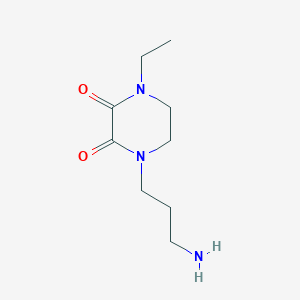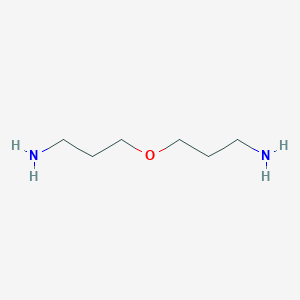
Bis(3-aminopropyl) Ether
Descripción general
Descripción
Bis(3-aminopropyl) ether, also known as diethylene glycol bis-(3-aminopropyl)-ether, is a chemical compound that has been studied for its potential applications in the synthesis of various polymeric materials. It is characterized by its two amine groups, which are linked by ether bonds to a diethylene glycol backbone. This structure makes it a versatile building block for the synthesis of polymers with specific properties, such as solubility and thermal stability.
Synthesis Analysis
The synthesis of bis(3-aminopropyl) ether involves reactions that can lead to the formation of complex polymeric structures. For instance, the reaction of N3P3Cl6 with bis(3-aminopropyl) ether using a toluene/Na2CO3 interface process yields the MEGA-SPIRO species, which exhibits a 16-membered loop on one phosphorus atom of the N3P3 ring . This synthesis demonstrates the potential of bis(3-aminopropyl) ether to participate in the formation of macrocyclic and spirocyclic structures.
Molecular Structure Analysis
The molecular structure of bis(3-aminopropyl) ether derivatives has been elucidated through crystallography. For example, the MEGA-SPIRO species derived from bis(3-aminopropyl) ether crystallizes in the orthorhombic system and exhibits a spatial arrangement with a 16-membered loop . This detailed understanding of the molecular structure is crucial for predicting the properties and reactivity of the synthesized polymers.
Chemical Reactions Analysis
Bis(3-aminopropyl) ether participates in various chemical reactions due to its reactive amine groups. It can react with electrophiles to give N-alkyl-N-alkoxymethyl-methyleneiminium salts, which can further react with electron-rich aromatic compounds to yield mixtures of secondary and tertiary amines . Additionally, it can be involved in the synthesis of 2-arylmethyltetrahydroisoquinolines through reactions involving iminium salt intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from bis(3-aminopropyl) ether are influenced by the molecular structure of the polymer. For instance, poly(ether imide)s containing 9,9'-spirobifluorene moieties exhibit high glass transition temperatures and excellent thermal stability due to the rigidity imparted by the spiro-structure . Similarly, polyimides derived from aromatic ether diamines related to bis(3-aminopropyl) ether show good solubility in polar solvents and possess high optical transparency, along with excellent thermal stability .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Bis(3-aminopropyl) ether plays a crucial role in the synthesis of various chemical structures. For instance, it is used in the one-step synthesis of amine-functionalized thermo-responsive magnetite nanoparticles. These nanoparticles exhibit high water dispersibility and thermo-responsiveness, making them ideal for biological testing, catalysis, and targeted drug delivery (Guan, Xu, Wang, & Sun, 2009). Additionally, bis(aminol) ethers derived from 3,4-dimethoxy-b-phenylethylamine are used to produce N-arylmethyl derivatives, including sendaverine methyl ether (Heaney, Papageorgiou, & Wilkins, 1995).
Nanotechnology and Material Science
In nanotechnology, bis(3-aminopropyl) ether is instrumental in developing innovative materials. It's used in the preparation of poly(ether-imide) and its copolymers, demonstrating significant thermal stability and potential for various industrial applications (Hamciuc, Hamciuc, & Cazacu, 2007). Also, it contributes to the synthesis of ion-conductive networked polymers based on ionic liquid epoxides, which display high ionic conductivity and are promising for electrochemical applications (Matsumoto & Endo, 2009).
Medical and Biological Applications
Bis(3-aminopropyl) ether is pivotal in medical research, particularly in radiopharmaceutical development. A gallium-68 radiopharmaceutical using bis(3-aminopropyl) ether has been investigated for imaging the heart with PET, showing promising results in both rat and dog models (Tsang, Mathias, & Green, 1993).
Renewable Energy
In the field of renewable energy, bis(3-aminopropyl) ether is used to enhance the efficiency and stability of perovskite solar cells. It acts as an effective trap passivator, improving device performance and longevity (Chen, Yi, Zhuang, Wei, Zhang, Wang, Cao, Li, & Wang, 2020).
Safety And Hazards
“Bis(3-aminopropyl) Ether” is considered hazardous. It can cause severe skin burns and eye damage (H314), and it is a flammable liquid (H227) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
3-(3-aminopropoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPRVQWGKLEFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511222 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-aminopropyl) Ether | |
CAS RN |
2157-24-6 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-aminopropyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


